3-Bromo-5,7-dihydrofuro[3,4-b]pyridine

Cross-coupling Suzuki-Miyaura Chemoselectivity

3-Bromo-5,7-dihydrofuro[3,4-b]pyridine is a heterocyclic building block featuring a fused furan-pyridine bicyclic core with a bromine substituent at the 3-position. It belongs to the furo[3,4-b]pyridine class, a scaffold of growing interest in medicinal chemistry for kinase inhibitor and CNS drug discovery programs due to its hinge-binding capacity.

Molecular Formula C7H6BrNO
Molecular Weight 200.03
CAS No. 1256809-13-8
Cat. No. B1651304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,7-dihydrofuro[3,4-b]pyridine
CAS1256809-13-8
Molecular FormulaC7H6BrNO
Molecular Weight200.03
Structural Identifiers
SMILESC1C2=C(CO1)N=CC(=C2)Br
InChIInChI=1S/C7H6BrNO/c8-6-1-5-3-10-4-7(5)9-2-6/h1-2H,3-4H2
InChIKeyXOVAGIOSWDHHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5,7-dihydrofuro[3,4-b]pyridine (CAS 1256809-13-8): Core Scaffold and Synthetic Utility


3-Bromo-5,7-dihydrofuro[3,4-b]pyridine is a heterocyclic building block featuring a fused furan-pyridine bicyclic core with a bromine substituent at the 3-position [1]. It belongs to the furo[3,4-b]pyridine class, a scaffold of growing interest in medicinal chemistry for kinase inhibitor and CNS drug discovery programs due to its hinge-binding capacity [2]. The compound is primarily used as a synthetic intermediate, where the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to diversify the core [3].

Why 3-Bromo-5,7-dihydrofuro[3,4-b]pyridine Cannot Be Replaced by Unsubstituted or Chloro Analogs


In furopyridine-based synthetic campaigns, the halide substituent is critical for chemoselective diversification. The 3-bromo derivative offers a distinct reactivity profile compared to its 3-chloro or unsubstituted analogs. Palladium-catalyzed cross-coupling reactions proceed with significantly higher oxidative addition rates for C-Br bonds than for C-Cl bonds, enabling selective monofunctionalization in the presence of other handles [1]. Conversely, the unsubstituted 5,7-dihydrofuro[3,4-b]pyridine lacks a synthetic handle entirely, requiring additional functionalization steps. The 3-bromo compound thus fills a specific reactivity niche that cannot be met by other halogenated or non-halogenated analogs without compromising synthetic efficiency or chemoselectivity [2].

Quantitative Differentiation Evidence for 3-Bromo-5,7-dihydrofuro[3,4-b]pyridine


Cross-Coupling Reactivity: Bromine vs. Chlorine Leaving Group

The bromine substituent in 3-bromo-5,7-dihydrofuro[3,4-b]pyridine provides far superior oxidative addition rates with palladium(0) catalysts compared to the corresponding 3-chloro analog. In furopyridine systems, chlorine is positioned at the least reactive carbon of the pyridine ring, hindering palladium insertion, while bromine enables coupling under practical conditions [1]. General reactivity order for Pd-catalyzed cross-coupling is I > Br > OTf > Cl, with the rate constant ratio k(Br)/k(Cl) exceeding 20 in some systems [2].

Cross-coupling Suzuki-Miyaura Chemoselectivity

Lipophilicity Modulation: Bromine Substitution Increases LogP vs. Unsubstituted Core

Bromine substitution at the 3-position of 5,7-dihydrofuro[3,4-b]pyridine increases the computed partition coefficient (XLogP3-AA) from 0.1 to 0.8, representing a ΔLogP of +0.7 [1]. This moderate increase in lipophilicity can influence membrane permeability and metabolic stability in medicinal chemistry programs targeting intracellular or CNS targets.

Lipophilicity LogP Drug-likeness

GHS Hazard Classification: Defined Safety Profile Enables Informed Procurement

3-Bromo-5,7-dihydrofuro[3,4-b]pyridine has a fully characterized GHS hazard profile based on ECHA C&L notifications, carrying H302 (harmful if swallowed), H315 (causes skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) warnings [1]. This contrasts with the 3-chloro analog, for which no GHS classification data is publicly available in major databases , requiring additional in-house safety assessment before procurement.

Safety GHS Risk assessment

Molecular Properties: Higher Molecular Weight and Heavy Atom Count vs. Unsubstituted Core

The introduction of a bromine atom at the 3-position increases the molecular weight from 121.14 g/mol (unsubstituted 5,7-dihydrofuro[3,4-b]pyridine) to 200.03 g/mol, adding one heavy atom (Br) and increasing the exact mass by 79.9 Da [1]. This increase is within the acceptable range for fragment-based drug discovery and provides a clear mass spectrometry signature for reaction monitoring.

Molecular weight Physicochemical properties Building block selection

High-Value Application Scenarios for 3-Bromo-5,7-dihydrofuro[3,4-b]pyridine


Kinase Inhibitor Lead Optimization via Suzuki-Miyaura Diversification

The bromine handle at the 3-position enables library synthesis of furo[3,4-b]pyridine-based kinase inhibitors through Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. The superior reactivity of C-Br over C-Cl (k(Br)/k(Cl) > 20) ensures efficient coupling under mild conditions, accelerating SAR exploration for hinge-binding kinase targets [1][2].

Chemoselective Bifunctional Core Synthesis

In synthetic routes requiring orthogonal reactivity, 3-bromo-5,7-dihydrofuro[3,4-b]pyridine can serve as a starting point for introducing a second handle (e.g., triflate, boronate) at a different position. The established reactivity hierarchy (Br > OTf > Cl) enables sequential functionalization strategies that are challenging or impossible with the chloro analog [1].

Fragment-Based Drug Discovery (FBDD) with Defined Physicochemical Profile

With a molecular weight of 200.03 g/mol and XLogP3 of 0.8, the compound fits within fragment library criteria (MW < 300, LogP < 3). The bromine atom not only provides a synthetic handle but also contributes to favorable lipophilicity for CNS or intracellular target engagement, while its characteristic isotopic pattern facilitates fragment screening by mass spectrometry [3].

Safety-Assured Procurement for High-Throughput Chemistry

The fully characterized GHS hazard profile (H302, H315, H319, H335) allows procurement and handling under standard laboratory safety protocols without additional toxicity testing. This is particularly advantageous for automated parallel synthesis platforms where multiple building blocks are screened simultaneously and regulatory documentation is required [3].

Quote Request

Request a Quote for 3-Bromo-5,7-dihydrofuro[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.